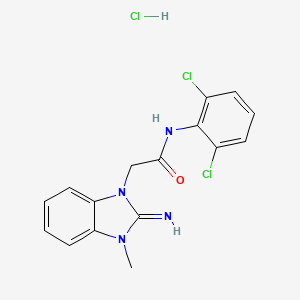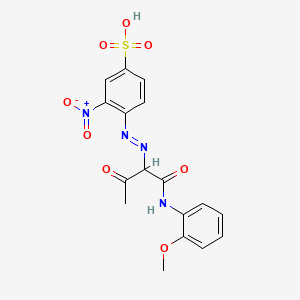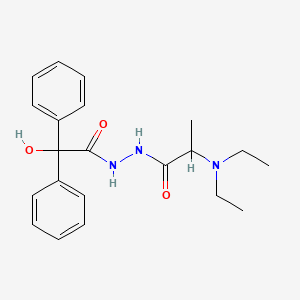
2-(diethylamino)-N'-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide typically involves multiple steps, starting with the preparation of 2-hydroxy-2,2-diphenylacetyl chloride. This intermediate is then reacted with diethylamine and propanehydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-2,2-diphenylacetyl chloride
- Diethylamine derivatives
- Propanehydrazide analogs
Uniqueness
What sets 2-(diethylamino)-N’-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
128156-90-1 |
|---|---|
Formule moléculaire |
C21H27N3O3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
2-(diethylamino)-N'-(2-hydroxy-2,2-diphenylacetyl)propanehydrazide |
InChI |
InChI=1S/C21H27N3O3/c1-4-24(5-2)16(3)19(25)22-23-20(26)21(27,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-16,27H,4-5H2,1-3H3,(H,22,25)(H,23,26) |
Clé InChI |
MSNDEESZOPRDSQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)C(=O)NNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


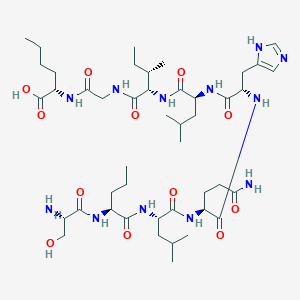
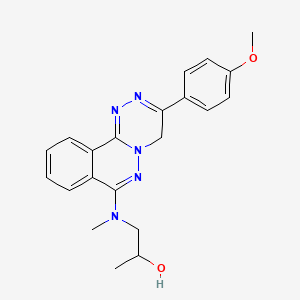

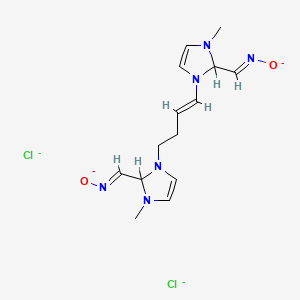
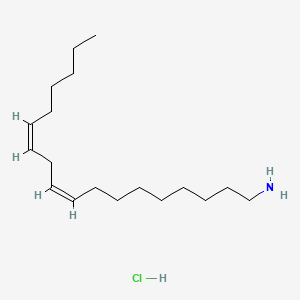
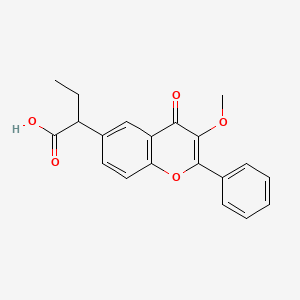
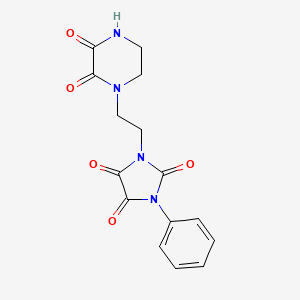


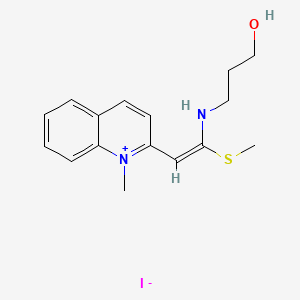
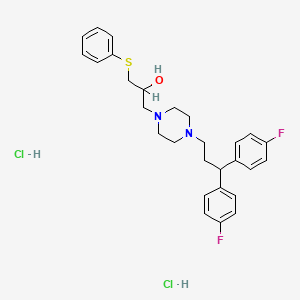
![3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12743872.png)
